The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds or similar precursors. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde typically involves several key steps:
The molecular structure of 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde consists of:
The molecular formula is , and its molecular weight is approximately 141.13 g/mol. The compound's structure can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography, which provide insights into its spatial configuration and bonding characteristics.
3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde often involves:
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its reactive aldehyde group.
3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific applications:
The compound 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 148291-55-8) is named per IUPAC rules as follows:
The molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol [1] [3]. Key aspects of structural isomerism include:
Table 1: Constitutional Isomers of C₅H₇N₃O
Isomer Name | Distinguishing Feature |
---|---|
5-Amino-3-methyl-1H-pyrazole-4-carbaldehyde | Amino and methyl groups swapped |
1-Methyl-3-amino-4-cyanopyrazole | Nitrile replaces aldehyde (C≡N vs. CHO) |
While experimental crystal data is limited, computational studies reveal:
Table 2: Key Stereoelectronic Parameters
Parameter | Value/Feature | Method |
---|---|---|
Dipole Moment | 4.8 Debye | DFT/B3LYP/6-311G++ |
H-Bond Donor Sites | 2 (N1-H, C3-NH₂) | PubChem |
H-Bond Acceptor Sites | 2 (Aldehyde O, N2) | PubChem |
Predicted LogP (XLogP3) | 0.2 | Computational [3] |
SMILES Representations:
O=CC1=C(C)NN=C1N
[2] CC1=C(C(=NN1)N)C=O
[3]Both encode identical connectivity but emphasize different ring bonds. 3D Conformation:
Table 3: Predicted Collision Cross-Sections (CCS) for Adducts [3]
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 126.066 | 123.0 |
[M+Na]⁺ | 148.048 | 132.9 |
[M-H]⁻ | 124.052 | 123.0 |
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